molecular formula C16H14ClF3N2O4S B2993438 4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine CAS No. 344277-88-9

4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine

Cat. No. B2993438
CAS RN: 344277-88-9
M. Wt: 422.8
InChI Key: HPQYNUDSTBAIHH-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It has a molecular formula of C16H14ClF3N2O4S .


Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis involves the use of fluorine-containing moieties, which have unique physicochemical properties that contribute to the biological activities of the compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, a phenyl ring, a sulfonyl group, and a morpholine ring . The unique combination of these groups contributes to its properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps . For example, one method involves the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . For example, the presence of the trifluoromethyl group can affect its reactivity and stability .

Scientific Research Applications

Modulation of Antibiotic Activity

A study explored the antimicrobial and modulating activity of a compound similar to the queried chemical, focusing on its effects against standard and multi-resistant strains of bacteria and fungi. The research found that the compound could significantly enhance the effectiveness of traditional antibiotics against resistant strains, suggesting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).

Selective Oxygenation of Organic Sulfides

Another study investigated the catalytic activity of oxo(salen)chromium(V) complexes, which are related to the queried compound by their ability to oxidize organic sulfides selectively to sulfoxides. This reaction demonstrates the compound's potential in facilitating selective oxygenation, which is crucial in various chemical synthesis processes (Venkataramanan & Rajagopal, 2006).

Fluorescence and Photophysical Properties

Research on 2-methoxy- and 2-morpholino pyridine compounds, which share structural similarities with the queried chemical, highlighted their high fluorescence quantum yields in both solution and solid state. These findings suggest applications in materials science, particularly in developing fluorescent materials for sensing, imaging, or optoelectronic devices (Hagimori et al., 2019).

Electron Transport Materials for OLEDs

A study on new electron transport materials based on a diphenylsulfone core, related to the structure of the queried compound, found applications in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high triplet energy, suggesting their usefulness in developing highly efficient PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).

Future Directions

The future directions for research on this compound and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique properties .

properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c17-14-9-11(16(18,19)20)10-21-15(14)26-12-1-3-13(4-2-12)27(23,24)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQYNUDSTBAIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine

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